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molecular formula C14H15ClFNO4 B1607390 Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate CAS No. 70032-30-3

Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate

Cat. No. B1607390
M. Wt: 315.72 g/mol
InChI Key: QCUVGLQBYVPXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04868305

Procedure details

In a 30 gallon stainless steel unit, 55 L of Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether) was stirred and heated at reflux (253°-257° C.) for one hour. To this was added a solution of 31.3 kg diethyl (3-chloro-4-fluorophenyl)aminomethylenepropanedioate in 10 L Dowtherm A held at 94°-98° C. The addition was effected over a period of four hours so that reflux of the reaction mixture was maintained. The reaction mixture was then allowed to cool and crystallization of the product began. After the temperature had reached 28°-30° C., the solid product was collected on a ceramic filter and washed with 2×9 L dimethylformamide (DMF). The damp filter cake was added to 65 L DMF in a 30 gallon kettle. The resulting slurry was heated at 90°-95° C. for 30 minutes and then cooled to 40° C. The solid was collected on a ceramic filter, washed with 2×8 L DMF and dried at 60° C. for 24 hours to give 23.8 kg ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate containing about 10% of the 5-chloro-6-fluoro isomer as indicated by NMR spectra.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenyl and diphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 L
Type
solvent
Reaction Step One
Quantity
31.3 kg
Type
reactant
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][CH:10]=[C:11]([C:17]([O:19]CC)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[F:8]>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([C:17](=[O:19])[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][NH:9]2)=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diphenyl and diphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
55 L
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
Quantity
31.3 kg
Type
reactant
Smiles
ClC=1C=C(C=CC1F)NC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
10 L
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (253°-257° C.) for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
held at 94°-98° C
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
so that reflux of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
crystallization of the product
CUSTOM
Type
CUSTOM
Details
had reached 28°-30° C.
CUSTOM
Type
CUSTOM
Details
the solid product was collected on
FILTRATION
Type
FILTRATION
Details
a ceramic filter
WASH
Type
WASH
Details
washed with 2×9 L dimethylformamide (DMF)
ADDITION
Type
ADDITION
Details
The damp filter cake was added to 65 L DMF in a 30 gallon kettle
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated at 90°-95° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid was collected on a ceramic filter
WASH
Type
WASH
Details
washed with 2×8 L DMF
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=C2C(C(=CNC2=C1)C(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 kg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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